

4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester CAS number 1218790-46-5

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Compound of Interest

Compound Name: 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester

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An In-Depth Technical Guide to **4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester** CAS Number: 1218790-46-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester**, a bifunctional molecule integrating the versatile reactivity of a boronic acid pinacol ester with the dynamic nature of an imine linkage. This document explores its chemical architecture, synthesis, and potential applications, offering insights for its use in organic synthesis and medicinal chemistry.

Introduction: A Molecule of Dual Functionality

4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester is a synthetic organic compound that is not extensively described in current scientific literature, yet its structure suggests significant potential as a versatile building block. It combines two key chemical motifs:

- **A Phenylboronic Acid Pinacol Ester:** This group is a cornerstone of modern organic synthesis, primarily due to its stability and participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The pinacol ester group offers enhanced stability over the free boronic acid, making it more robust for handling, purification, and storage.^{[1][2][3][4]}

- An Imino (Schiff Base) Linkage: The C=N double bond of the imine group provides a site for further chemical transformation and introduces a dynamic covalent character to the molecule. This functionality is of growing interest for applications in stimuli-responsive materials and bioconjugation.

The strategic placement of these two groups on a central benzene ring creates a molecule with a rich and varied potential reactivity profile, making it a valuable tool for the construction of complex molecular architectures.

Physicochemical and Structural Characteristics

The structural and chemical properties of this compound are dictated by its constituent parts. While extensive experimental data is not publicly available, its key characteristics can be reliably predicted and understood.

Structural Diagram

Caption: Structure of **4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester**

Key Physicochemical Data

The following table summarizes the key chemical and physical properties. It is important to note that the boiling point, density, and pKa are predicted values based on computational models due to a lack of published experimental data.

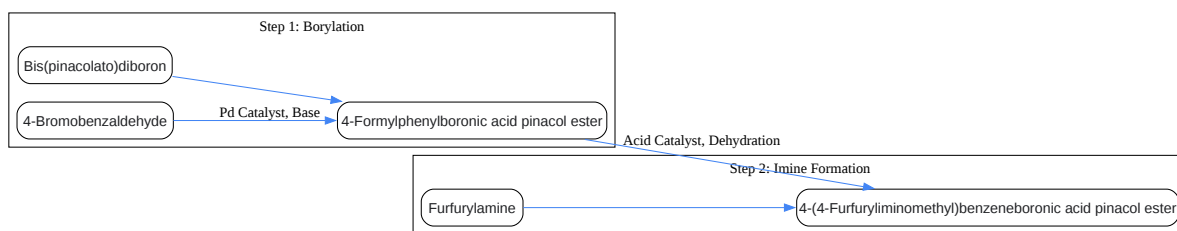
Property	Value	Source
CAS Number	1218790-46-5	[5]
Molecular Formula	C ₁₈ H ₂₂ BNO ₃	[5]
Molecular Weight	311.18 g/mol	[5]
Boiling Point (Predicted)	417.3 ± 35.0 °C	[5]
Density (Predicted)	1.06 ± 0.1 g/cm ³	[5]
pKa (Predicted)	4.38 ± 0.50	[5]

Synthesis and Purification

While a specific, peer-reviewed synthesis for this exact molecule is not readily available, a highly reliable synthetic route can be deduced from established chemical principles for the formation of its constituent parts: the boronic acid pinacol ester and the imine. The synthesis is a two-step process starting from commercially available precursors.

Synthetic Workflow Diagram

Synthetic workflow for the target compound.



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Caption: Synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Formylphenylboronic acid pinacol ester

This step involves a palladium-catalyzed Miyaura borylation. This reaction is a well-established and robust method for creating carbon-boron bonds.

- **Rationale:** The use of bis(pinacolato)diboron and a palladium catalyst is a standard and high-yielding method to convert aryl halides to arylboronic acid pinacol esters. The pinacol ester is

targeted for its stability.

- Protocol:
 - To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzaldehyde (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%).
 - Add a suitable base, typically potassium acetate (3 equivalents).
 - Add a dry, degassed solvent such as dioxane or DMF.
 - Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
 - Upon completion, cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield 4-formylphenylboronic acid pinacol ester as a solid.

Step 2: Synthesis of **4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester**

This step is a classic condensation reaction to form an imine (Schiff base).

- Rationale: The reaction between an aldehyde and a primary amine to form an imine is a reversible equilibrium. To drive the reaction to completion, it is crucial to remove the water that is formed as a byproduct. This is often achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
- Protocol:

- Dissolve 4-formylphenylboronic acid pinacol ester (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
- Add furfurylamine (1 equivalent) to the solution.
- Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid.
- If using toluene, heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. If using dichloromethane at room temperature, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
- Monitor the reaction by TLC until the starting aldehyde is consumed.
- Once complete, neutralize the acid catalyst with a mild base (e.g., triethylamine) if necessary.
- Filter off any drying agent.
- Remove the solvent under reduced pressure to obtain the crude product.
- The product can be purified by recrystallization or column chromatography, though in many cases, if the reaction goes to completion, the product may be of sufficient purity after solvent removal.

Reactivity and Potential Applications

The utility of this molecule lies in the distinct yet potentially synergistic reactivity of its two functional groups.

The Boronic Acid Pinacol Ester Moiety: A Gateway to Biaryl Structures

The primary and most well-documented reaction of arylboronic acid pinacol esters is the Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic ester's aryl ring and an organic halide or triflate.

- **Mechanism Insight:** The reaction proceeds via a catalytic cycle involving the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the boronate (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This reactivity makes **4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester** an excellent building block for synthesizing complex molecules containing a biaryl scaffold, which is a common feature in many pharmaceuticals and advanced materials.

The Imine Moiety: A Hub of Dynamic Chemistry

The imine linkage offers several avenues for chemical exploration:

- **Reduction to Secondary Amines:** The C=N bond can be readily reduced using agents like sodium borohydride (NaBH₄) to form a stable secondary amine. This provides a straightforward route to molecules with a flexible furfuryl-aminomethyl-phenyl linker.
- **Hydrolysis:** The imine bond is susceptible to hydrolysis, particularly under acidic conditions, which would revert the molecule back to 4-formylphenylboronic acid pinacol ester and furfurylamine. This reversibility is a key feature of dynamic covalent chemistry.
- **Potential in Medicinal Chemistry:** Imine-boronate compounds have been investigated for their biological activities. Studies on related structures have shown potential anticancer and antimicrobial properties. The ability of the boronic acid group to interact with diols (present in many biological molecules) and the overall structure of the imine-containing ligand could be explored for the design of novel enzyme inhibitors or therapeutic agents.

Potential Synergistic Applications

The combination of these two functional groups on a single scaffold allows for multi-step, divergent synthetic strategies. For instance, one could first perform a Suzuki coupling reaction at the boronic ester site and then utilize the imine for further functionalization, or vice versa. This bifunctionality makes it a candidate for applications in:

- **Drug Discovery:** As a fragment for building more complex drug candidates.

- **Materials Science:** For the synthesis of polymers or molecular switches where the imine's dynamic nature can be exploited.
- **Chemical Sensing:** The furan and imine nitrogen atoms could act as coordination sites for metal ions, with the boronic acid providing a point of attachment to a surface or another signaling unit.

Conclusion

4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester, CAS 1218790-46-5, represents a promising yet under-explored chemical entity. Its logical and scalable synthesis, combined with the powerful and distinct reactivity of its boronic ester and imine functionalities, positions it as a valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. While specific experimental data for this compound remains scarce, its properties and reactivity can be confidently inferred from the well-established principles of its constituent chemical groups, providing a solid foundation for its future investigation and application.

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